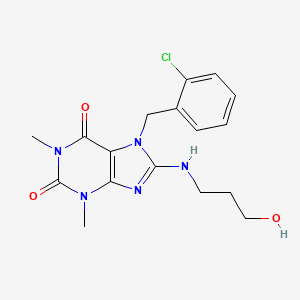
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20ClN5O3 and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Affinity
- A study by Żmudzki et al. (2015) explored derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, focusing on their affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. The research discussed structure-affinity relationships and noted the antagonistic activity of these compounds for the 5-HT1A receptor (Żmudzki et al., 2015).
Receptor Ligand Potential and Psychotropic Activity
- Chłoń-Rzepa et al. (2013) synthesized a new series of 8-aminoalkylamino derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds showed potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors with implications in psychotropic activity (Chłoń-Rzepa et al., 2013).
Crystal Structure Studies
- Karczmarzyk et al. (1995) conducted a study on the crystal structure of a similar compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, noting the planarity of the purine fused-ring skeleton and its intramolecular hydrogen bonding (Karczmarzyk et al., 1995).
Synthesis of Fused Purine-2,6-diones
- Hesek and Rybár (1994) investigated the synthesis of fused purine-2,6-diones, which is relevant to understanding the broader chemical context of compounds like 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Hesek & Rybár, 1994).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-14-13(15(25)22(2)17(21)26)23(16(20-14)19-8-5-9-24)10-11-6-3-4-7-12(11)18/h3-4,6-7,24H,5,8-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIJXMPFJEYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

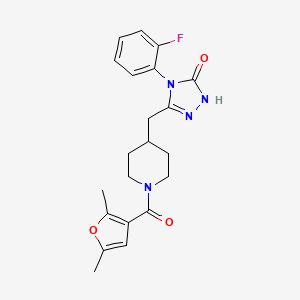
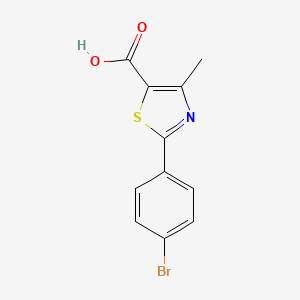
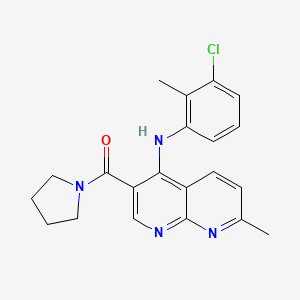
![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)
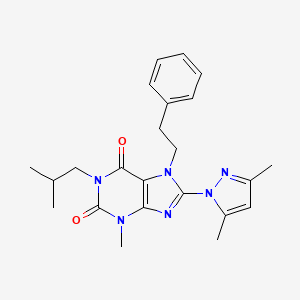
![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)